molecular formula C15H8ClFN4OS B2936330 5-(4-chlorophenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 862976-43-0

5-(4-chlorophenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine

Cat. No.: B2936330
CAS No.: 862976-43-0
M. Wt: 346.76
InChI Key: WRZIZVDDGBZXEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-chlorophenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine is a useful research compound. Its molecular formula is C15H8ClFN4OS and its molecular weight is 346.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound and its derivatives is in the development of antimicrobial agents. Studies have shown that certain 1,3,4-triazole and thiadiazole derivatives exhibit good to moderate antimicrobial activities against various microorganisms. For instance, compounds synthesized from reactions involving similar structural moieties have been screened for their antimicrobial efficacy, revealing promising results against a range of bacterial and fungal strains (Hacer Bayrak et al., 2009; H. Bektaş et al., 2007).

Synthesis of Heterocyclic Compounds

The compound is also crucial in the synthesis of various heterocyclic compounds, which are pivotal in the development of new pharmaceuticals. For example, the photochemical synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles showcases the utility of related compounds in generating fluorinated heterocyclic structures, which have potential applications in medicinal chemistry (S. Buscemi et al., 2001).

Anticancer and Antiangiogenic Effects

Derivatives of the compound have been investigated for their anticancer and antiangiogenic activities, with some showing promising results in inhibiting tumor growth and angiogenesis in mouse models. This underscores the potential of such compounds in cancer therapy, highlighting their ability to target tumor cells and the vascular system supporting tumor growth (S. Chandrappa et al., 2010).

Antiviral Activity

Moreover, certain thiadiazole sulfonamides derived from this compound have exhibited antiviral activities, particularly against the tobacco mosaic virus, suggesting the potential for developing new antiviral drugs (Zhuo Chen et al., 2010).

Analgesic and Anti-inflammatory Activities

Research into thiazolo[3,2-a]pyrimidine derivatives, related to the compound , has identified significant anti-inflammatory and antinociceptive activities, indicating potential applications in pain management and inflammation control (O. Alam et al., 2010).

Properties

IUPAC Name

5-(4-chlorophenyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClFN4OS/c16-9-3-1-8(2-4-9)13-20-21-14(22-13)19-15-18-11-6-5-10(17)7-12(11)23-15/h1-7H,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZIZVDDGBZXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)NC3=NC4=C(S3)C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.